molecular formula C14H14BrCl2NO B2414751 N-(4-bromophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide CAS No. 297146-26-0

N-(4-bromophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B2414751
CAS No.: 297146-26-0
M. Wt: 363.08
InChI Key: AGQYUOMNMCLQOF-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C14H14BrCl2NO and its molecular weight is 363.08. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-bromophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrCl2NO/c1-14(2)10(7-11(16)17)12(14)13(19)18-9-5-3-8(15)4-6-9/h3-7,10,12H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQYUOMNMCLQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)NC2=CC=C(C=C2)Br)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. The compound is characterized by its unique cyclopropane structure and the presence of halogenated substituents, which may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C14H14BrCl2NO
  • Molecular Weight : 363.1 g/mol
  • Structure : The compound features a cyclopropane ring with a bromophenyl group and a dichloroethenyl moiety, contributing to its unique reactivity and biological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis in cancer cells.
  • Antimicrobial Properties : The presence of bromine and chlorine atoms enhances the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Cell Cycle Arrest : Research indicates that the compound may induce cell cycle arrest at specific phases, particularly in cancer cells, leading to reduced tumor growth.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityTargetIC50 (µM)Mechanism
AnticancerNSCLC Cell Lines1.25 - 2.31FGFR1 inhibition
AntimicrobialVarious BacteriaVariesMembrane disruption
Cell Cycle ArrestCancer CellsVariesG2 phase arrest

Case Study 1: Anticancer Activity

A study conducted on non-small cell lung cancer (NSCLC) cell lines demonstrated that this compound exhibited potent inhibitory effects on cell proliferation. The compound showed IC50 values ranging from 1.25 µM to 2.31 µM across different NSCLC lines, indicating significant potential as an anti-cancer agent targeting fibroblast growth factor receptor 1 (FGFR1) .

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of the compound revealed enhanced activity against certain bacterial strains compared to its chlorine analogs. The increased electron density provided by the bromine substituent was suggested to play a critical role in enhancing antibacterial efficacy .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis typically involves constructing the cyclopropane core via [2+1] cycloaddition, followed by functionalization of the bromophenyl and dichloroethenyl groups. A multi-step approach is recommended:

  • Cyclopropanation : Use dichloroethenyl groups as dienophiles with pre-formed carboxamide intermediates under catalytic conditions (e.g., Rh(II) or Cu(I)) to enhance stereochemical control .
  • Bromophenyl introduction : Employ Ullmann coupling or nucleophilic aromatic substitution to attach the 4-bromophenyl moiety.
  • Purification : Preparative column chromatography (silica gel, hexanes/EtOAc) is critical for isolating diastereomers, as demonstrated in analogous cyclopropane syntheses (dr 23:1 separation) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

A combination of analytical techniques is required:

  • X-ray crystallography : Resolves cyclopropane geometry and substituent positions. Single-crystal studies on dichlorophenylcyclopropanes achieved R factors <0.1 .
  • NMR spectroscopy : 1H and 13C NMR identify substituent environments (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular mass (±5 ppm accuracy) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data?

Contradictions often arise from assay variability or unaccounted steric/electronic effects. Strategies include:

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular uptake studies to differentiate intrinsic activity from bioavailability .
  • Analog synthesis : Test derivatives like N-(4-chlorobenzyl)-spiro compounds to isolate substituent effects. Multivariate analysis (e.g., PCA) deconvolutes electronic (Hammett σ) vs. steric (Taft Es) contributions .
  • Computational modeling : Density functional theory (DFT) calculates bond polarization effects, which may explain discrepancies in bioactivity .

Q. What strategies optimize reaction conditions to minimize byproducts in cyclopropane formation?

Key optimizations:

  • Kinetic control : Slow addition of cyclopropanating reagents (e.g., CH₂Cl₂) at low temperatures (-78°C) suppresses side reactions .
  • Catalytic systems : Rhodium(II) acetate enhances regioselectivity in cyclopropanation, reducing dimerization byproducts .
  • In situ monitoring : Use TLC or GC-MS to track intermediate formation. Quenching reactive intermediates (e.g., with Na₂S₂O₃) improves yield .

Q. How can stereochemical outcomes be analyzed for cyclopropane derivatives?

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers.
  • Vibrational circular dichroism (VCD) : Determines absolute configuration by correlating experimental and computed spectra .
  • Crystallographic data : Compare unit cell parameters with known cyclopropane structures (e.g., C–C bond lengths ~1.54 Å) .

Methodological Challenges and Solutions

Q. How to assess the compound’s interactions with biological targets?

  • Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) to receptors like GPCRs or ion channels .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Cryo-EM : Resolves binding poses in membrane-bound targets (e.g., ion transporters) at near-atomic resolution .

Q. What analytical methods address stability issues in aqueous solutions?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions.
  • LC-MS/MS : Identifies degradation products (e.g., hydrolysis of dichloroethenyl to ketones) .
  • Dynamic light scattering (DLS) : Monitors aggregation in PBS buffers over time .

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